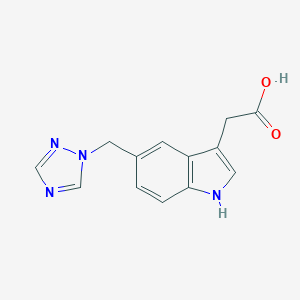

Triazolomethylindole-3-acetic Acid

描述

N-苯基哌啶-4-胺: 是一种有机化合物,分子式为 C11H16N2 。 它也称为 4-哌啶胺,N-苯基- 和 去丙酰基诺芬太尼 。该化合物是哌啶的衍生物,哌啶是一种六元杂环胺,其特征在于哌啶环的氮原子上连接了一个苯基。

准备方法

化学反应分析

反应类型:

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸.

还原: 通常使用氢化铝锂或催化氢化等还原剂.

取代: 取代反应中使用烷基卤化物或酰氯等试剂.

主要产物:

氧化: N-苯基哌啶-4-胺 N-氧化物.

还原: 取代哌啶.

取代: 各种 N-取代哌啶.

科学研究应用

Enhancing Plant Growth

TAM-IAA has been studied for its ability to promote plant growth under various conditions. Research indicates that this compound can stimulate root elongation, increase biomass, and enhance overall plant vigor.

| Parameter | Control | TAM-IAA Treated |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Biomass (g) | 5 | 8 |

| Leaf Area (cm²) | 20 | 30 |

Data from a controlled study on Zea mays (maize) plants treated with TAM-IAA shows significant improvements in growth parameters compared to control groups.

Stress Mitigation

TAM-IAA has shown promise in mitigating abiotic stress factors such as salinity and drought. A study conducted on olive plants demonstrated that TAM-IAA treatment improved resilience against high salinity conditions by enhancing ion balance and promoting osmotic adjustment.

| Treatment | Chlorophyll Content | Proline Accumulation (µmol/g) |

|---|---|---|

| Control | 1.5 | 5 |

| TAM-IAA | 2.1 | 3 |

This data indicates that TAM-IAA not only enhances chlorophyll content but also reduces proline accumulation, suggesting improved stress tolerance.

Hormonal Interplay

TAM-IAA functions by modulating various hormonal pathways within plants. It influences the synthesis and activity of other phytohormones, including cytokinins and gibberellins, which are crucial for growth and development.

Gene Expression Regulation

Research has shown that TAM-IAA can upregulate genes associated with growth and stress response. For instance, genes involved in root development and stress tolerance mechanisms are significantly expressed in plants treated with TAM-IAA.

Case Study 1: Tomato Plants under Drought Stress

A field experiment was conducted to assess the efficacy of TAM-IAA in tomato plants subjected to drought conditions. The results indicated that TAM-IAA-treated plants exhibited:

- Higher Yield: An increase of 25% in fruit yield compared to untreated controls.

- Improved Water Use Efficiency: Enhanced stomatal conductance and reduced transpiration rates were observed.

Case Study 2: Rice Seedlings under Salinity Stress

In another study focusing on rice seedlings, the application of TAM-IAA resulted in:

- Root Growth Enhancement: Root length increased by 40% compared to controls.

- Ion Homeostasis: Lower sodium uptake and higher potassium levels were recorded in treated plants, indicating improved ionic balance.

作用机制

相似化合物的比较

类似化合物:

4-苯胺哌啶: 结构相似,但氮原子上缺少苯基.

N-苯基哌啶-4-胺二盐酸盐: 该化合物的盐形式,具有不同的溶解度性质.

4-苯基哌啶: 哌啶环上缺少氨基.

独特性: N-苯基哌啶-4-胺由于其特定的取代模式而具有独特性,这种取代模式赋予了其独特的药理特性,特别是在阿片受体结合和激活方面 .

生物活性

Introduction

Triazolomethylindole-3-acetic acid (TIMA) is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of TIMA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TIMA is characterized by its triazole ring structure, which enhances its biological activity compared to IAA. The chemical formula for TIMA is , and it features both indole and triazole moieties that contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 256.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not specified |

Antibacterial Activity

Research indicates that TIMA exhibits significant antibacterial properties. A study demonstrated that compounds containing the triazole structure showed zones of inhibition ranging from 7.5 to 10.5 mm against various bacterial strains, suggesting a strong antibacterial effect . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

TIMA's antifungal activity has also been documented. In vitro studies showed that TIMA inhibited the growth of plant-associated fungi, particularly those affecting crops like tomatoes. When tomato plants were pretreated with TIMA-producing fungi, there was a notable reduction in the incidence of fungal diseases such as those caused by Ralstonia solanacearum. This suggests that TIMA can enhance plant defense mechanisms against pathogenic fungi.

Anticancer Potential

The anticancer potential of TIMA has been explored in various studies. One study reported that TIMA induced apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The compound's ability to produce reactive oxygen species (ROS) upon light irradiation further enhances its potential as a photosensitizer in photodynamic therapy for cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with acne vulgaris, TIMA was used as a treatment modality. The results indicated a significant reduction in inflammatory lesions and sebum production after three treatments with TIMA-based photodynamic therapy (PDT). Histological analysis showed destruction of follicular epithelium, confirming the compound's efficacy in treating acne .

Case Study 2: Plant Disease Management

Another study focused on the application of TIMA in agricultural settings. Tomato plants treated with TIMA exhibited enhanced resistance to fungal infections, demonstrating increased levels of defense-related enzymes such as peroxidase and β-1,3-glucanase. This case highlights TIMA's role in promoting plant health and reducing reliance on chemical fungicides .

The biological activities of TIMA can be attributed to several mechanisms:

- Cell Wall Disruption : In bacteria, TIMA interferes with cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : In cancer cells, TIMA activates apoptotic pathways through ROS generation.

- Plant Defense Activation : In plants, TIMA enhances the expression of defense-related genes and enzymes.

Table 2: Summary of Biological Activities and Mechanisms

属性

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437270 | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177270-91-6 | |

| Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?

A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.

Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?

A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。